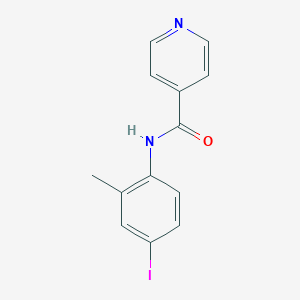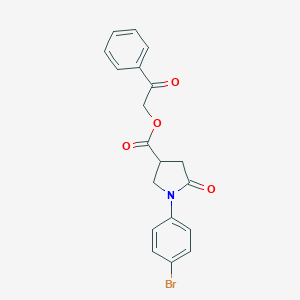![molecular formula C19H17NO2 B271361 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline, also known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been found to have potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of
作用機序
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves its binding to the nAChRs in the brain. The compound has been found to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the hippocampus and cortex regions of the brain. This binding results in the activation of the receptor and subsequent release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the brain. It has been found to enhance cognitive function, learning, and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have potential therapeutic applications in the treatment of schizophrenia, as it has been found to reduce the positive symptoms of the disorder such as hallucinations and delusions.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline is its selectivity for the α4β2 subtype of nAChRs, which allows for more targeted therapeutic applications. However, one of the main limitations of the compound is its relatively low yield in the synthesis method, which can make it difficult to produce large quantities for lab experiments.
将来の方向性
There are a number of future directions for the research and development of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound in the brain, which could lead to the development of more targeted therapeutic applications.
合成法
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane and a subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with isoquinoline in the presence of a palladium catalyst to yield the final product. The overall yield of the synthesis method is approximately 30%.
科学的研究の応用
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a selective agonist for the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. The compound has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
1-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-7-15(19(18)22-2)10-11-17-16-8-4-3-6-14(16)12-13-20-17/h3-13H,1-2H3/b11-10+ |
InChIキー |
QSJOMUILXIIUFZ-ZHACJKMWSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)





![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)